1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Significance of the 7-Azaindole (B17877) (1H-Pyrrolo[2,3-b]pyridine) Core in Heterocyclic Chemistry
The 1H-pyrrolo[2,3-b]pyridine skeleton, commonly known as 7-azaindole, is a bicyclic heterocycle that fuses a pyrrole (B145914) ring with a pyridine (B92270) ring. tcichemicals.com This structure is a bioisostere of indole (B1671886), meaning it has a similar shape and size but possesses distinct electronic properties due to the presence of a nitrogen atom in the six-membered ring. acgpubs.org This substitution can lead to enhanced pharmacological properties, such as improved solubility and bioavailability, making the 7-azaindole core a highly attractive framework in medicinal chemistry. acgpubs.org
The significance of the 7-azaindole core is underscored by its presence in numerous biologically active molecules and FDA-approved drugs. acgpubs.org These compounds have shown efficacy in a range of therapeutic areas, most notably as kinase inhibitors for cancer treatment. nih.gov The structural rigidity and the presence of hydrogen bond donors and acceptors in the 7-azaindole scaffold allow for specific and high-affinity interactions with biological targets. arkat-usa.org Beyond medicine, these scaffolds are also explored in materials science and coordination chemistry due to their unique electronic and photophysical properties. nih.gov
Strategic Approaches for the Elaboration of Pyrrolo[2,3-b]pyridine Derivatives
The functionalization of the 7-azaindole core is a key area of research, enabling the synthesis of diverse libraries of compounds for screening and development. A variety of strategic approaches have been developed to modify the scaffold at different positions.
Key synthetic strategies include:
N-Alkylation: The nitrogen atom of the pyrrole ring can be readily alkylated to introduce various substituents. The synthesis of 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine would logically begin with the N-ethylation of a suitable 7-azaindole precursor.
Halogenation: The introduction of a halogen, such as iodine, at the C3 position is a crucial step for further elaboration. The C3 position is often the most reactive site for electrophilic substitution in the 7-azaindole ring system. This iodination creates a versatile synthetic handle.
Cross-Coupling Reactions: The carbon-iodine bond at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions. nih.gov Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of functional groups. nih.govarkat-usa.org For instance, a Suzuki-Miyaura coupling could be used to introduce an aryl group at the C3 position of the this compound core. nih.gov
The compound this compound is a quintessential example of a strategically designed building block. It incorporates an N-ethyl group, which can modulate lipophilicity and steric interactions, and a C3-iodo group, which serves as a versatile anchor for subsequent diversification through cross-coupling chemistry.
Research Findings on this compound
While specific, in-depth research articles focusing solely on this compound are not abundant in public literature, its chemical nature allows for a clear understanding of its properties and synthetic utility. This compound is primarily recognized as a valuable intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors and other biologically active agents. google.comgoogle.com
The synthesis of this compound would logically proceed via a two-step sequence: N-ethylation of 7-azaindole followed by regioselective iodination at the C3 position. The resulting molecule is a stable, solid material that can be used in a variety of subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉IN₂ |
| Molecular Weight | 272.09 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Key Functional Groups | N-ethyl, C-I bond, Pyrrolopyridine core |
| Primary Utility | Synthetic Intermediate for Cross-Coupling Reactions |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and pyrrole rings. A characteristic quartet and triplet for the N-ethyl group (CH₂ and CH₃). Chemical shifts would be influenced by the electron-withdrawing iodine atom. |
| ¹³C NMR | Resonances for the nine carbon atoms. The carbon bearing the iodine atom (C3) would show a characteristic shift. Signals for the ethyl group carbons would also be present. |
| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) at m/z = 272. Characteristic fragmentation patterns would include the loss of the ethyl group and the iodine atom. wisc.edu |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic groups. C=C and C=N stretching frequencies characteristic of the heterocyclic core. wisc.edu |
The true value of this compound lies in its potential for creating novel molecular diversity. The C-I bond is readily activated by palladium or copper catalysts, allowing for the introduction of aryl, heteroaryl, alkyl, and other functional groups, making it a cornerstone for building libraries of potential drug candidates. rsc.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-ethyl-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-12-6-8(10)7-4-3-5-11-9(7)12/h3-6H,2H2,1H3 |
InChI Key |
VFKSKCURJYDJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 3 Iodo 1h Pyrrolo 2,3 B Pyridine
Initial Synthesis of Pyrrolo[2,3-b]pyridine Precursors
The formation of the bicyclic pyrrolo[2,3-b]pyridine skeleton, the essential precursor to the target compound, can be accomplished through several established synthetic routes.
Classical indole (B1671886) syntheses can be adapted to create the 7-azaindole (B17877) structure. A notable example is a reaction analogous to the Fischer indole synthesis, which involves the cyclization of a suitable pyridine-derived hydrazone. A common method involves reacting 2-hydrazinopyridine (B147025) with an appropriate ketone or aldehyde, such as methoxyacetone, under reflux conditions. The resulting intermediate is then cyclized in a high-boiling point solvent like diethylene glycol to yield the pyrrolo[2,3-b]pyridine scaffold. This approach provides a straightforward entry into 2- and 3-substituted 7-azaindoles.
Cyclocondensation reactions offer a versatile and efficient means of constructing the pyrrolo[2,3-b]pyridine ring system. ajol.info These reactions typically involve the condensation of two or more molecules to form the bicyclic structure. For instance, substituted 2-aminopyrroles can undergo condensation with 1,3-dicarbonyl compounds or their equivalents in the presence of an acid catalyst to form 1H-pyrrolo[2,3-b]pyridines. researchgate.net Another powerful strategy is the reaction of 2-amino-1H-pyrrole-3-carbonitriles with active methylene (B1212753) compounds, which, under acidic conditions, yields various substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net
Ring-closing metathesis (RCM) has also emerged as a modern technique for synthesizing pyridine (B92270) rings and can be applied to create the pyrrolo[2,3-b]pyridine framework. acsgcipr.orgresearchgate.net This method involves the use of metal catalysts, such as ruthenium complexes, to facilitate the intramolecular cyclization of diene precursors containing nitrogen, leading to the formation of the pyridine ring fused to a pyrrole (B145914). acsgcipr.orgorganic-chemistry.org
Table 1: Selected Synthetic Pathways for the Pyrrolo[2,3-b]pyridine Scaffold
| Method | Reactants | Key Conditions | Outcome | Reference(s) |
|---|---|---|---|---|
| Modified Fischer Indole Synthesis | 2-Hydrazinopyridine, Methoxyacetone | Reflux in ethanol, then reflux in diethylene glycol | 3-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Cyclocondensation | 2-Amino-1H-pyrrole-3-carbonitriles, Active methylene compounds (e.g., acetylacetone) | Acetic acid, catalytic HCl, reflux | Substituted 1H-pyrrolo[2,3-b]pyridines | ajol.inforesearchgate.net |
| Cyclocondensation | 2-Aminopyrroles, 1,3-Dicarbonyl compounds | Acid catalysis | 1H-pyrrolo[2,3-b]pyridines | researchgate.net |
| Ring-Closing Metathesis (RCM) | Nitrogen-containing dienes | Metal catalyst (e.g., Ruthenium-based) | Substituted pyridines/pyrrolo-pyridines | acsgcipr.orgresearchgate.netorganic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical route to complex heterocyclic structures. rsc.org An efficient protocol for synthesizing polyfunctionalized tetrahydrocyclopenta nih.govpyrrolo[2,3-b]pyridine derivatives has been developed through a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines. nih.gov While this specific example leads to a more complex fused system, the principles of MCRs are broadly applicable for the rapid construction of diverse libraries of pyrrolo[2,3-b]pyridine derivatives. nih.govacs.orgacs.org These strategies are valued for their ability to generate structural diversity from simple starting materials in a convergent manner. youtube.com
Regioselective Iodination at the C-3 Position of the Pyrrolo[2,3-b]pyridine Scaffold
Once the 1H-pyrrolo[2,3-b]pyridine core is synthesized and subsequently N-ethylated using a suitable ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base, the final key step is the regioselective introduction of an iodine atom at the C-3 position.
The iodination of the 1-ethyl-1H-pyrrolo[2,3-b]pyridine intermediate is typically achieved through electrophilic aromatic substitution. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to attack by electrophiles. A variety of iodinating agents can be employed for this purpose.
N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich heterocycles. calibrechem.comorganic-chemistry.orgwikipedia.org The reaction is often carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature or with gentle heating. organic-chemistry.orgorgsyn.org The reactivity of NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid. organic-chemistry.org Other common electrophilic iodine sources include molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid, and iodine monochloride (ICl). acsgcipr.org Hypervalent iodine reagents have also been successfully utilized for the efficient halogenation of various heterocyclic systems. arkat-usa.orgnih.gov
Table 2: Common Reagents for C-3 Iodination of Pyrrolo[2,3-b]pyridines
| Reagent | Abbreviation | Typical Conditions | Notes | Reference(s) |
|---|---|---|---|---|
| N-Iodosuccinimide | NIS | Inert solvent (DMF, DCM), often with acid catalyst (e.g., TFA) | Mild, versatile, and commonly used for electron-rich systems. | organic-chemistry.orgorgsyn.org |
| Iodine / Oxidant | I₂ | I₂ with an oxidant (e.g., H₂O₂, CAN, IBX) in a suitable solvent | Oxidant generates a more potent electrophilic iodine species. | acsgcipr.orgnih.gov |
| Iodine Monochloride | ICl | Inert solvent | A more reactive iodine source than I₂. | acsgcipr.org |
| Tetrabutylammonium Iodide / Oxidant | TBAI | TBAI with an oxidant (e.g., Oxone) | Provides a source of iodide that is oxidized in situ. | rsc.org |
The high regioselectivity for iodination at the C-3 position of the pyrrolo[2,3-b]pyridine ring is governed primarily by electronic factors. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the positions within that ring (C-4, C-5, C-6) towards electrophilic attack. uoanbar.edu.iq Conversely, the fused pyrrole ring is electron-rich.
Within the pyrrole moiety, the C-3 position possesses the highest electron density, making it the most nucleophilic and, therefore, the most favorable site for electrophilic substitution. uoanbar.edu.iqrsc.org While substitution at C-2 is also possible, the C-3 position is generally preferred. The presence of the ethyl group on the pyrrole nitrogen (N-1) further enhances the electron-donating character of the pyrrole ring, reinforcing the inherent preference for C-3 substitution. Computational and experimental studies on similar heterocyclic systems confirm that electrophilic attack at C-3 leads to a more stable carbocation intermediate compared to attack at other positions. uoanbar.edu.iq In some cases, the choice of iodinating reagent and reaction conditions can also fine-tune this selectivity, but the intrinsic electronic properties of the pyrrolo[2,3-b]pyridine scaffold are the dominant directing influence. chemrxiv.org
Preparation and Role of Iodinated Pyrrolo[2,3-b]pyridine Intermediates
The introduction of an iodine atom at the C-3 position of the 7-azaindole nucleus is a critical step, yielding versatile intermediates for further elaboration, particularly through cross-coupling reactions. nih.gov This electrophilic substitution is highly regioselective, targeting the electron-rich C-3 position of the pyrrole ring.
The direct iodination of 1-substituted 7-azaindoles can be achieved using various iodinating agents. Common methods employ molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) or the use of N-iodosuccinimide (NIS). nih.govresearchgate.net These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov The resulting 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives are stable, crystalline solids that serve as crucial precursors in multi-step syntheses. sigmaaldrich.cnsigmaaldrich.com The presence of the iodo group at C-3 allows for the introduction of various aryl, heteroaryl, and other functional groups via transition-metal-catalyzed cross-coupling reactions. nih.gov
Table 1: Selected Methods for C-3 Iodination of 1-Substituted 7-Azaindoles
| Reagent System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| I₂ / KOH | DMF | Room Temperature | Good | nih.gov |
| NIS / KOH | Acetonitrile | Room Temperature, 11 h | 65% (for 1-phenyl) | nih.govresearchgate.netsemanticscholar.org |
| I₂ | Acetonitrile | 40 °C | 40-62% (for 1-aryl) | researchgate.net |
N-Alkylation Strategies for 1-Ethyl Substitution
Introduction of the Ethyl Group at the Pyrrole Nitrogen (N-1)
The N-alkylation of the 7-azaindole core is typically achieved by treating the heterocycle with a strong base followed by an ethylating agent. A common procedure involves the deprotonation of the pyrrole nitrogen using a hydride base, such as sodium hydride (NaH), in an aprotic solvent like DMF. The resulting anion is then quenched with an electrophilic ethyl source, most commonly ethyl iodide or ethyl bromide, to furnish the N-ethylated product. This method is analogous to N-methylation procedures reported for similarly substituted 7-azaindoles. acs.org
Sequential and Convergent Strategies for N-Ethylation and C-3 Iodination
The synthesis of 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily accomplished through sequential strategies, as convergent approaches are less commonly described in the literature for this specific target. The sequence of the N-ethylation and C-3 iodination steps can be varied, presenting two main synthetic routes:
Iodination followed by N-Ethylation: This route begins with the C-3 iodination of the readily available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to form 3-iodo-1H-pyrrolo[2,3-b]pyridine. sigmaaldrich.cn The subsequent N-alkylation of this iodinated intermediate with an ethylating agent yields the final product. This approach is often preferred as the starting 7-azaindole is commercially available and its iodination is well-established. nih.govsigmaaldrich.com
Application and Removal of Protecting Groups in N-Alkylation (e.g., SEM, tosyl)
In complex multi-step syntheses, the pyrrole nitrogen often requires protection to prevent unwanted side reactions. The choice of protecting group and the conditions for its removal are critical for the success of the synthetic route.
The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice for protecting the 7-azaindole nitrogen. However, its removal can be challenging. Deprotection of SEM-protected pyrrolopyridines, often attempted with trifluoroacetic acid (TFA), can lead to low yields and the formation of side products. nih.gov One notable side product is a tricyclic eight-membered 7-azaindole, which can arise from the release of formaldehyde (B43269) during the deprotection process. nih.gov
The tosyl (p-toluenesulfonyl) group is another widely used protecting group for indoles and azaindoles due to its stability under various reaction conditions. While its removal often requires harsh basic conditions, milder and more efficient methods have been developed. A particularly effective method for the deprotection of N-tosylated azaindoles involves the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF-methanol. researchgate.net This method is notable for its mild conditions, proceeding at ambient temperature and providing the deprotected product in high yield. researchgate.netresearchgate.net Another novel method utilizes sodium azide (B81097) (NaN₃) in polar aprotic solvents for the detosylation of related N-tosyl quinone systems under neutral conditions. thieme-connect.de
Table 2: Comparison of Deprotection Methods for N-Tosyl Azaindoles
| Reagent System | Solvent | Conditions | Efficacy | Reference |
|---|---|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | THF / MeOH | Room Temperature, 0.5-2 h | High yield, very mild | researchgate.net |
| Sodium Azide (NaN₃) | DMF or DMSO | Room Temperature | Good to excellent yield, neutral | thieme-connect.de |
| Strong Base (e.g., NaOH, NaOMe) | Alcohols | High Temperature | Effective, but harsh conditions | thieme-connect.de |
Reactivity and Transformations of 1 Ethyl 3 Iodo 1h Pyrrolo 2,3 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodine Center
The iodine substituent at the C-3 position of 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective transformations, often under mild conditions. nih.gov This reactivity is fundamental to the strategic incorporation of diverse functional groups onto the 7-azaindole (B17877) scaffold.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide. researchgate.net This reaction is highly effective for the arylation of the this compound core. In a typical reaction, the iodo-azaindole derivative is coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govfrontiersin.org
Research on related 7-azaindole structures demonstrates that catalysts like Pd(PPh₃)₄ or systems generated from a palladium(II) source such as Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) are effective. nih.govnih.gov The choice of base, often potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent, typically aqueous mixtures of dioxane, toluene, or isopropanol, is crucial for achieving high yields. nih.govresearchgate.net For instance, studies on the coupling of 2-halogenated pyridines have shown that oxygen can promote the reaction in aqueous media, achieving high yields in shorter times. researchgate.net The reaction of phenylboronic acid with various 2-iodo-7-azaindoles, using Pd(OAc)₂, LiCl, and KOAc in DMF, has been shown to provide the corresponding 2-phenyl derivatives in yields ranging from 60% to 86%. atlanchimpharma.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrrolo[2,3-b]pyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Iodo-7-azaindoles | Phenylboronic acid | Pd(OAc)₂ (5%) | KOAc | DMF | 110 | 60-86 | atlanchimpharma.com |
| SEM-protected 4-chloro-2-iodo-pyrrolopyridine | 4-Methoxyphenylboronic acid | XPhos Pd G2 (5%) | K₃PO₄ | Dioxane/H₂O | 100 | ~92 (mono-arylated) | nih.gov |
| Unprotected 3-chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2%) / SPhos (3%) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | nih.gov |
| SEM-protected pyrrole (B145914) carboxylate | Arylboronic acid | Pd(PPh₃)₄ (10%) | Na₂CO₃ | Dioxane/H₂O | 90 | 61 | nih.gov |
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira reaction provides a direct route to introduce terminal alkynes, forming C(sp²)-C(sp) bonds. walisongo.ac.id This reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N) or piperidine. walisongo.ac.idnih.gov The reaction can be performed on this compound to synthesize 3-alkynyl derivatives, which are valuable intermediates for further transformations or as core structures in materials and pharmaceutical compounds. nih.gov
The synthesis of the 7-azaindole core itself can be achieved through a Sonogashira coupling followed by cyclization. nih.gov For example, 2-amino-3-iodopyridines react with terminal alkynes using a PdCl₂(PPh₃)₂/CuI system, and subsequent ring closure yields the pyrrolo[2,3-b]pyridine scaffold. nih.govmdpi.com While copper is a common co-catalyst, copper-free Sonogashira conditions have also been developed, often utilizing bulky, electron-rich phosphine ligands to enhance catalyst efficiency and prevent the formation of homocoupled alkyne byproducts. nih.govresearchgate.net These reactions are generally carried out under mild conditions, often at room temperature. walisongo.ac.idnih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodo-m-xylene | Trimethylsilylacetylene (TMSA) | Pd catalyst (1%) / CuI (1%) | Triethylamine | - | RT | 96 | scispace.com |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5%) | TMP | DMSO | RT | 96 | nih.gov |
| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | RT | Varies | walisongo.ac.id |
| 2-Amino-3-iodo-5-nitropyridine | TMSA | - | - | THF/DMA | - | - | nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. researchgate.netrsc.org This palladium-catalyzed reaction couples aryl halides with a wide array of primary and secondary amines. Research on the closely related 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine has demonstrated the effectiveness of this method. beilstein-journals.org The reaction conditions were optimized by screening various palladium catalysts, phosphine ligands, and bases. beilstein-journals.org
The combination of a palladium source like Pd₂(dba)₃, a bulky biarylphosphine ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a solvent like dioxane was found to be highly efficient for coupling the halo-azaindole with amines. beilstein-journals.org The reaction proceeds rapidly at elevated temperatures (e.g., 100 °C), providing the desired 4-amino-7-azaindole derivatives in good to excellent yields. beilstein-journals.org This methodology is applicable to a range of amines, including anilines and aliphatic amines. beilstein-journals.orgchemspider.com
Table 3: Optimization of Buchwald-Hartwig Amination of 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 1 | 91 | beilstein-journals.org |
| Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 1 | 85 | beilstein-journals.org |
| Phenylmethanamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 1 | 89 | beilstein-journals.org |
| Aniline (B41778) | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 1 | 92 | beilstein-journals.org |
Data adapted from a study on the 4-bromo analogue. beilstein-journals.org
Negishi Coupling and Other Organometallic Cross-Coupling Variants
Beyond Suzuki and Sonogashira reactions, the 3-iodo-7-azaindole scaffold is amenable to other palladium-catalyzed cross-coupling reactions, such as the Stille and Heck couplings. atlanchimpharma.com The Stille reaction utilizes organotin reagents (e.g., trimethylstannyl derivatives) to introduce aryl, vinyl, or allyl groups. For example, 1-protected 3-trimethylstannyl-7-azaindole has been successfully coupled with heteroaryl bromides to produce C-3 substituted azaindoles. atlanchimpharma.com Similarly, the Heck reaction allows for the introduction of alkenyl substituents by coupling with alkenes like methyl acrylate (B77674) or vinyl ketones. atlanchimpharma.com These reactions further broaden the synthetic utility of this compound, allowing for the installation of a wide range of functional groups at the C-3 position. While specific examples of Negishi coupling (using organozinc reagents) on this exact substrate are less commonly reported, the general reactivity profile of aryl iodides suggests its feasibility.
Development and Optimization of Catalyst and Ligand Systems for Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst and, particularly, the phosphine ligand. The development of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, has been instrumental in improving reaction efficiency, broadening substrate scope, and enabling reactions under milder conditions. nih.govnih.gov For instance, in the Suzuki coupling of a 2-iodo-4-chloro-7-azaindole, a comparison of catalyst systems showed that XPhos Pd G2 gave a superior ratio of the desired mono-arylated product compared to other catalysts like (tBu)₃P Pd G2 or Pd(dppf)Cl₂. nih.gov
Similarly, for the Buchwald-Hartwig amination of the 4-bromo-1-ethyl-7-azaindole, a screening of ligands revealed that Xantphos was superior to other ligands like RuPhos or DPEPhos for achieving high yields. beilstein-journals.org The development of pre-catalysts, which are air-stable and easily activated under reaction conditions, has also simplified the practical application of these couplings. nih.govrsc.org The continuous optimization of these catalytic systems is crucial for overcoming challenges such as catalyst inhibition by nitrogen-rich heterocycles and for achieving high selectivity in complex molecules. nih.gov
Chemoselectivity and Regioselectivity in Multi-Halogenated 1H-Pyrrolo[2,3-b]pyridines
In substrates containing multiple halogen atoms, the chemoselectivity of the cross-coupling reaction is of paramount importance. The well-established reactivity trend for palladium-catalyzed reactions is C–I > C–OTf > C–Br >> C–Cl. nih.govnih.gov This differential reactivity allows for selective functionalization at the most reactive site.
A study on a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivative clearly illustrates this principle. nih.gov A Suzuki-Miyaura coupling on this di-halogenated substrate occurred exclusively at the C-2 iodo position, leaving the C-4 chloro position intact. nih.gov This selective C-C bond formation allowed for subsequent functionalization at the C-4 position via a Buchwald-Hartwig amination. mdpi.comnih.gov This stepwise, regioselective approach is a powerful strategy for the controlled synthesis of highly substituted 7-azaindole derivatives. Similarly, Sonogashira couplings on substrates like 2-amino-3-iodo-5-bromopyridine would be expected to proceed selectively at the more reactive iodide position. nih.gov This predictable selectivity is a key advantage in the design of synthetic routes toward complex target molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Electrophilic and Nucleophilic Functionalization of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold can undergo both electrophilic and nucleophilic reactions, with the site of reaction being highly dependent on the reaction conditions and the nature of the substituents present on the ring system.
The pyrrole moiety of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. However, the reactivity is generally lower than that of indole (B1671886) due to the electron-withdrawing effect of the pyridine nitrogen. nih.gov
Acylation: While specific examples of Friedel-Crafts acylation on this compound are not extensively documented in the reviewed literature, the acylation of related indole and 7-azaindole derivatives provides insight into the expected reactivity. The Friedel-Crafts acylation of unsubstituted indole with various acylating agents in the presence of a Lewis acid typically occurs at the C-3 position. nih.govresearchgate.net For N-substituted indoles, such as 1-(phenylsulfonyl)indole, Friedel-Crafts acylation also proceeds regioselectively at the C-3 position. researchgate.net Given that the C-3 position in the target molecule is already substituted with iodine, electrophilic attack would be expected to occur at other positions on the pyrrole or pyridine ring, though likely requiring forcing conditions. The Vilsmeier-Haack reaction, a milder form of acylation, is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com For instance, the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles leads to formylation at the C-3 position and subsequent cyclization. nih.gov
Nitration: The nitration of the 7-azaindole core is highly dependent on the reaction conditions and the presence of activating or deactivating groups. For the parent 7-azaindole, nitration with nitric acid has been reported to occur at the 3-position. researchgate.net In a study on 4-chloro-7-azaindole (B22810), electrophilic nitration using a mixture of nitric acid and sulfuric acid resulted in the formation of the 4-chloro-3-nitro-7-azaindole derivative in 83% yield. atlanchimpharma.com This suggests that even with a deactivating halogen on the pyridine ring, the C-3 position of the pyrrole ring remains the most reactive site for electrophilic substitution. For N-substituted 7-azaindoles, the position of nitration can be directed to the pyridine ring by forming the corresponding N-oxide. researchgate.net
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-chloro-7-azaindole | 65% HNO₃, 98% H₂SO₄ | 4-chloro-3-nitro-7-azaindole | 83 | atlanchimpharma.com |
| 7-azaindole | Nitric acid | 3-nitro-7-azaindole | Not specified | researchgate.net |
The pyridine ring of the 7-azaindole nucleus is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C-4 or C-6 positions. The reactivity of the pyridine ring towards nucleophiles can be enhanced by N-oxidation of the pyridine nitrogen. researchgate.net
The introduction of a halogen, such as chlorine, at the C-4 position of the 7-azaindole ring provides a handle for subsequent nucleophilic substitution reactions. For example, treatment of 7-azaindole with meta-chloroperoxybenzoic acid (mCPBA) yields the N-oxide, which can then be chlorinated at the C-4 position using methanesulfonyl chloride in DMF. atlanchimpharma.com The resulting 4-chloro-7-azaindole can then undergo nucleophilic substitution. In one instance, the chlorine atom at the C-4 position of a N-tosyl protected 5-bromo-4-chloro-7-azaindole was displaced by a secondary amine at 180 °C under microwave irradiation to give the corresponding 4-amino derivative in 63% yield. atlanchimpharma.com Similarly, 4-chloro-1H-pyrrolo[2,3-b]pyridine has been shown to react with morpholine (B109124) at high temperatures to yield the 4-morpholino substituted product. acs.org
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| N-tosyl-5-bromo-4-chloro-7-azaindole | Secondary amine | 180 °C, microwave | N-tosyl-5-bromo-4-(substituted-amino)-7-azaindole | 63 | atlanchimpharma.com |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | Morpholine | Et₃N, NMP, 180 °C, 72 h | 4-morpholino-1H-pyrrolo[2,3-b]pyridine | Not specified | acs.org |
The N-1 position of this compound is already functionalized with an ethyl group. Further transformations involving this position are less common but could potentially include N-dealkylation or reactions involving the ethyl group itself. While specific examples for the title compound are scarce, the general chemistry of N-alkylated heterocycles suggests that N-de-ethylation could be achieved under certain conditions, although this might be challenging without affecting other parts of the molecule. The N-1 position is crucial for many biological activities, and modifications at this site are a common strategy in medicinal chemistry to modulate the properties of 7-azaindole derivatives. acs.org
Skeletal Rearrangements and Ring Transformations of Pyrrolo[2,3-b]pyridine Derivatives
Skeletal rearrangements and ring transformations of the pyrrolo[2,3-b]pyridine core, while not extensively reported for the specific title compound, can be inferred from the reactivity of related indole and pyrrole systems.
One notable ring expansion reaction is the Ciamician-Dennstedt rearrangement, which involves the reaction of a pyrrole with a dihalocarbene to form a 3-halopyridine. nsf.gov This reaction proceeds via a dichlorocyclopropane intermediate which then undergoes ring expansion. More recent modifications of this rearrangement using α-chlorodiazirines as carbene precursors allow for the synthesis of 3-arylpyridines and quinolines from pyrroles and indoles, respectively. organic-chemistry.orgnih.gov This suggests that under appropriate conditions, the pyrrole ring of a 7-azaindole derivative could potentially undergo a similar ring expansion to afford a dihydropyridopyrimidine or a related bicyclic system.
Ring transformations can also be initiated by oxidative cleavage of the pyrrole ring, a process analogous to the Witkop-Winterfeldt oxidation of indoles. ijpcbs.com This type of transformation can lead to the formation of new heterocyclic scaffolds. For instance, oxidative cleavage of indoles can lead to the formation of quinoline (B57606) derivatives. More recent methods have shown that skeletal editing of indoles can lead to the formation of indazoles and benzimidazoles through oxidative cleavage followed by rearrangement. nih.gov While not directly demonstrated on the 7-azaindole system, these examples highlight the potential for significant skeletal reorganization of the pyrrolo[2,3-b]pyridine core under oxidative conditions.
Mechanistic Investigations of Reactions Involving 1 Ethyl 3 Iodo 1h Pyrrolo 2,3 B Pyridine
Elucidation of Reaction Mechanisms in Cross-Coupling Processes
The 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is a valuable building block in medicinal chemistry. Its functionalization often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The general mechanisms for these reactions are well-established and are believed to be operative for this substrate.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. For 7-azaindole (B17877) derivatives, including this compound, the catalytic cycle is proposed to follow the conventional steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net A study on the one-pot Suzuki-Miyaura cross-coupling of 6-chloro-3-iodo-N-protected 7-azaindoles provides insights that are applicable to the ethyl-substituted analogue. nih.gov The chemoselectivity observed in this study, where the C-I bond reacts preferentially over the C-Cl bond, highlights the higher reactivity of the iodo-substituted position, which is consistent with the known reactivity trends in palladium catalysis. The reaction is efficiently catalyzed by a Pd2(dba)3/SPhos system. nih.gov
The Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl or vinyl halides, is another key transformation. For 7-azaindole substrates, this reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst. researchgate.netnih.gov The mechanism for the copper-free Sonogashira reaction is also well-documented and involves a similar Pd(0)/Pd(II) catalytic cycle. researchgate.net The reaction proceeds via oxidative addition of the this compound to the Pd(0) catalyst, followed by reaction with the alkyne and subsequent reductive elimination. researchgate.netscirp.org
The Heck reaction , involving the coupling of the iodo-azaindole with an alkene, is also a feasible transformation. The mechanism is understood to proceed through a Pd(0)/Pd(II) cycle, with key steps being oxidative addition, migratory insertion of the alkene, and β-hydride elimination. nih.gov Theoretical studies on model systems have explored the feasibility of an alternative Pd(II)/Pd(IV) pathway, with the oxidative addition of the C-I bond being a rate-determining step. nih.gov
C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, are also of significant interest for the synthesis of N-arylated 7-azaindoles. Mechanistic analyses of metallaphotoredox C-N coupling have revealed the involvement of Ni(I)/Ni(III) catalytic cycles, initiated and sustained by a photocatalyst. nih.gov Kinetic analysis of such reactions provides crucial information on the rate-determining steps and the role of each component in the catalytic system. nih.gov
A summary of representative cross-coupling reactions and their proposed mechanistic steps is presented in the interactive table below.
| Reaction | Catalyst System | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd2(dba)3/SPhos | Oxidative Addition, Transmetalation, Reductive Elimination | researchgate.netnih.gov |
| Sonogashira | Pd(PPh3)4 or Pd(PPh3)2Cl2, with or without Cu(I) | Oxidative Addition, Transmetalation (if Cu is present), Alkyne Coordination, Reductive Elimination | researchgate.netnih.govscirp.org |
| Heck | Pd(0) or Pd(II) precursors | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | nih.gov |
| Buchwald-Hartwig Amination | Pd or Ni catalysts, often with a photocatalyst | Oxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination | nih.gov |
Characterization of Key Intermediates and Transition States
The direct characterization of intermediates and transition states in catalytic cycles is challenging due to their transient nature. However, a combination of spectroscopic techniques and stoichiometric studies on related systems provides valuable insights.
In the context of the Sonogashira reaction , the formation of palladium-acetylide complexes as key intermediates is well-established. researchgate.net For copper-cocatalyzed reactions, a copper-acetylide is initially formed, which then undergoes transmetalation with the palladium complex. researchgate.net In copper-free systems, the alkyne is believed to coordinate directly to the palladium center after the oxidative addition of the aryl halide. researchgate.net
For C-N coupling reactions , mechanistic analysis using ultrafast spectroscopy and stoichiometric organometallic studies has been employed to track the excited-state evolution of the photocatalyst and determine the resting states of both the iridium photocatalyst and the nickel cocatalyst in metallaphotoredox systems. nih.gov These studies have been instrumental in unveiling the photochemical mechanism for the reductive activation of the nickel cocatalyst and the role of photocatalysis in sustaining the Ni(I)/Ni(III) coupling mechanism. nih.gov
While specific intermediates for reactions involving this compound have not been explicitly isolated and characterized in the reviewed literature, the general intermediates proposed for these cross-coupling reactions on similar substrates are expected to be analogous.
The following table outlines the key proposed intermediates for different cross-coupling reactions.
| Reaction | Proposed Key Intermediates | Reference |
|---|---|---|
| Suzuki-Miyaura | Pd(0)L2, (Azaindole)Pd(II)(I)L2, (Azaindole)Pd(II)(Aryl)L2 | researchgate.net |
| Sonogashira | Pd(0)L2, (Azaindole)Pd(II)(I)L2, (Azaindole)Pd(II)(alkynyl)L2, Cu(I)-acetylide (if copper is used) | researchgate.net |
| Heck | Pd(0)L2, (Azaindole)Pd(II)(I)L2, (Azaindole-alkene)Pd(II)(I)L2 | nih.gov |
| C-N Coupling (Metallaphotoredox) | [Ir(III)]*, [Ir(II)], Ni(I)L2, (Azaindole)Ni(III)(Amine)L2 | nih.gov |
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, rationalizing experimental observations, and predicting reactivity.
For the Heck reaction , DFT calculations have been used to compare the feasibility of the traditional Pd(0)/Pd(II) catalytic cycle with an alternative Pd(II)/Pd(IV) pathway. nih.gov These studies suggest that the oxidative addition of the C-I bond to a Pd(II) center is a high-energy step, making the Pd(II)/Pd(IV) mechanism potentially less favorable unless a weakly coordinating ligand is employed. nih.gov
In the context of Suzuki-Miyaura reactions , computational studies on related systems have provided insights into the regioselectivity of the coupling process. For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine, the preference for substitution at certain positions can be rationalized by considering the stability of the transition states. nih.gov
While specific DFT studies on this compound were not found in the reviewed literature, computational investigations on related 1,3-dipolar cycloaddition reactions have demonstrated the ability of DFT to predict reaction barriers and the influence of substituents on reactivity. researchgate.net Such approaches could be applied to understand the reactivity of the ethyl-iodo-azaindole in various cycloaddition reactions.
A study on the synthesis of C3,C6-diaryl 7-azaindoles via a one-pot Suzuki-Miyaura reaction utilized molecular docking to investigate the binding interactions of the synthesized compounds with HIV-1 integrase, demonstrating the utility of computational methods in understanding the structure-activity relationships of these molecules. nih.govacs.org
The table below summarizes the application of computational chemistry in investigating reaction mechanisms relevant to the chemistry of this compound.
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Heck Reaction | DFT | Comparison of Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles; oxidative addition is rate-determining in the Pd(II)/Pd(IV) pathway. | nih.gov |
| Suzuki-Miyaura Reaction | Molecular Docking | Investigation of binding interactions of diaryl 7-azaindole derivatives with biological targets. | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | DFT | Calculation of reaction barriers and elucidation of the influence of substituents on reactivity. | researchgate.net |
Structural Characterization Methodologies for 1 Ethyl 3 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Advanced Derivatives
Spectroscopic Analysis Techniques
Spectroscopic techniques are the cornerstone for the structural characterization of novel chemical entities. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, reveal the complete molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, specific signals corresponding to the ethyl group and the aromatic protons of the pyrrolopyridine core are expected. The ethyl group will manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The protons on the bicyclic ring system will appear in the aromatic region, with their chemical shifts influenced by the electron-donating ethyl group and the electron-withdrawing, sterically bulky iodine atom. For comparison, the parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), shows characteristic signals for its aromatic protons. spectrabase.comresearchgate.net For instance, ¹H NMR data for a related derivative, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, showed distinct signals for each proton on the heterocyclic core. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct peaks will be observed for the two carbons of the ethyl group, the carbons of the pyrrolopyridine framework, and notably, the carbon atom bonded to the iodine (C3). The chemical shift of the C3 carbon is significantly influenced by the heavy iodine atom, typically shifting it to a higher field (lower ppm value) compared to an unsubstituted carbon. The parent 1H-pyrrolo[2,3-b]pyridine has six unique aromatic carbon signals. spectrabase.com The introduction of the ethyl and iodo substituents will alter these chemical shifts in a predictable manner based on their electronic effects. For example, the chemical shifts for 1-iodopropane (B42940) show the carbon directly attached to iodine at a low ppm value. docbrown.info
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals definitively. A COSY spectrum would establish the coupling between the methylene and methyl protons of the ethyl group and also reveal couplings between adjacent protons on the pyrrolopyridine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for related structures and known substituent effects.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₂- (ethyl) | ¹H | 4.0 - 4.5 | Quartet (q) |
| -CH₃ (ethyl) | ¹H | 1.3 - 1.6 | Triplet (t) |
| Aromatic H | ¹H | 7.0 - 8.5 | Multiplets (m), Doublets (d) |
| -CH₂- (ethyl) | ¹³C | 40 - 45 | |
| -CH₃ (ethyl) | ¹³C | 14 - 18 | |
| C-I (C3) | ¹³C | ~60 - 70 | |
| Aromatic C | ¹³C | 110 - 150 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (Molecular Formula: C₉H₉IN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 272.09 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. acs.org
The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the ethyl group ([M-29]⁺) or the iodine atom ([M-127]⁺). The fragmentation of the parent 1H-pyrrolo[2,3-b]pyridine and related N-ethyl pyrroles has been studied, providing a basis for interpreting the spectrum of the title compound. nist.govaip.org
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | C₉H₉IN₂⁺ | ~272.0 | Molecular Ion |
| [M-C₂H₅]⁺ | C₇H₄IN₂⁺ | ~243.0 | Loss of ethyl group |
| [M-I]⁺ | C₉H₉N₂⁺ | ~145.1 | Loss of iodine atom |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.
Key expected peaks include C-H stretching vibrations from the aromatic rings and the aliphatic ethyl group. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the pyrrole (B145914) and pyridine (B92270) rings will also be present. The C-I bond has a stretching frequency in the far-infrared region, typically below 600 cm⁻¹, which may not always be observed on standard mid-IR spectrometers. The presence of these characteristic peaks confirms the major structural components of the molecule. rsc.orgnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (ethyl) | Stretching | 2850 - 2960 |
| Aromatic C=C / C=N | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and its derivatives. bldpharm.combldpharm.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (typically a mixture of solvents like acetonitrile (B52724) and water). A UV detector is commonly used for detection, as the pyrrolopyridine core is chromophoric. A pure sample will ideally show a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method is crucial for quality control in synthetic chemistry.
Advanced Synthetic Applications of 1 Ethyl 3 Iodo 1h Pyrrolo 2,3 B Pyridine As a Key Building Block
Design and Synthesis of Complex Polycyclic Heterocyclic Systems
The construction of polycyclic frameworks is a cornerstone of modern drug discovery, as these rigid structures can orient functional groups in precise three-dimensional space, leading to high-affinity interactions with biological targets. 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is an exemplary starting material for accessing such complex systems, primarily through palladium-catalyzed cross-coupling reactions that leverage the reactive C-I bond.
One prominent strategy involves an initial cross-coupling reaction to introduce a side chain that contains a reactive functional group, followed by an intramolecular cyclization. For instance, a Suzuki-Miyaura coupling can be employed to introduce an ortho-functionalized aryl or heteroaryl group. Subsequent intramolecular reactions, such as nucleophilic aromatic substitution, condensation, or another metal-catalyzed cyclization, can then forge the new ring system.
Illustrative Synthetic Routes to Polycyclic Systems:
| Coupling Reaction | Subsequent Cyclization Strategy | Resulting Polycyclic System (Example) |
| Suzuki-Miyaura Coupling with 2-(methoxycarbonyl)phenylboronic acid | Intramolecular amidation/cyclization | Pyrrolo[2,3-b]pyridin-fused lactams |
| Sonogashira Coupling with a terminal alkyne bearing a hydroxyl group | Intramolecular hydroalkoxylation/cyclization | Furan-fused pyrrolo[2,3-b]pyridines |
| Buchwald-Hartwig Amination with an aniline (B41778) derivative containing a pendant carboxylic acid | Intramolecular amide bond formation | Benzodiazepine-fused pyrrolo[2,3-b]pyridines |
These strategies allow for the systematic construction of diverse and complex polycyclic heterocyclic systems, with the initial this compound serving as the foundational scaffold. The ability to perform these reactions sequentially and in a controlled manner is critical for building molecular complexity. researchgate.net
Strategies for Generating Molecular Diversity via Derivatization
The generation of molecular diversity from a common intermediate is a key paradigm in the synthesis of compound libraries for high-throughput screening. The C3-iodo functionality of this compound is ideally suited for this purpose, enabling the introduction of a wide array of substituents through well-established and robust cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the 1-ethyl-1H-pyrrolo[2,3-b]pyridine core.
The primary derivatization strategies include:
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl groups. This reaction is known for its broad substrate scope and functional group tolerance. nih.gov
Sonogashira Coupling: To install alkyne moieties. wikipedia.org These alkynes can serve as handles for further transformations, such as click chemistry or the formation of other heterocyclic rings. semanticscholar.orgorganic-chemistry.org
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups. nih.govchemspider.com
Heck Coupling: For the introduction of vinyl groups.
Stille Coupling: For the introduction of a wide range of carbon-based fragments using organotin reagents.
Carbonylative Couplings: To introduce carbonyl-containing functionalities like esters, amides, and ketones.
Table of Derivatization Reactions for this compound:
| Reaction Name | Reagents & Conditions (General) | Bond Formed | Introduced Moiety |
| Suzuki-Miyaura Coupling | R-B(OR')₂, Pd catalyst, base | C-C (sp²) | Aryl, Heteroaryl, Vinyl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | C-C (sp) | Substituted Alkyne |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C-N | Amine, Amide |
| Heck Coupling | Alkene, Pd catalyst, base | C-C (sp²) | Substituted Alkene |
| Stille Coupling | R-Sn(R')₃, Pd catalyst | C-C | Various Carbon Groups |
| Carbonylative Coupling | CO, nucleophile (e.g., alcohol, amine), Pd catalyst | C-C=O | Ester, Amide, Ketone |
The ethyl group at the N1-position ensures that the pyrrole (B145914) nitrogen is protected, preventing side reactions and simplifying the purification of the derivatized products. researchgate.net This combination of a stable, derivatizable core makes this compound a powerful tool for generating libraries of diverse molecules. researchgate.netimist.ma
Development of Specialized Scaffolds for Chemical Probe Synthesis (Focus on synthetic accessibility and molecular architecture)
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function. The development of such probes requires scaffolds that are not only synthetically accessible but also possess a molecular architecture that can be systematically modified to optimize potency and selectivity.
The 1-ethyl-1H-pyrrolo[2,3-b]pyridine core, derived from its 3-iodo precursor, serves as an excellent foundational scaffold for chemical probe synthesis. Its synthetic accessibility is a key advantage. The 1H-pyrrolo[2,3-b]pyridine core itself can be synthesized through various established routes, and the subsequent N-ethylation and C3-iodination are generally high-yielding and scalable processes.
The molecular architecture of this scaffold offers several points for diversification:
C3-Position: As discussed, the iodo group allows for the introduction of a primary pharmacophore or a linker for attachment to other molecular fragments.
Other Positions on the Ring System: While C3 is the most readily functionalized via the iodo group, other positions on the pyridine (B92270) and pyrrole rings can also be modified, although this often requires starting from a different precursor or employing more advanced C-H activation chemistries. This allows for fine-tuning of the electronic properties and steric profile of the molecule.
The N1-Ethyl Group: While simple, the ethyl group can be replaced with other alkyl or functionalized chains to probe for additional interactions with the target protein or to modify the physicochemical properties of the probe, such as cell permeability and metabolic stability.
The inherent planarity of the pyrrolo[2,3-b]pyridine core provides a rigid framework, which is often desirable for achieving high-affinity binding. The strategic introduction of substituents at various positions allows for the creation of a three-dimensional pharmacophore model, guiding the design of more potent and selective chemical probes. nih.govrsc.org The development of inhibitors for kinases like FGFR and TNIK has demonstrated the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in creating targeted therapies. researchgate.netimist.ma
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves sequential alkylation and halogenation steps. For example, N1-alkylation of pyrrolo[2,3-b]pyridine derivatives can be achieved using NaH and alkyl halides (e.g., ethyl iodide) in THF under controlled temperatures (0°C to room temperature) . Subsequent iodination at the 3-position may employ iodine sources (e.g., NIS) in polar aprotic solvents like DMF, with regioselectivity guided by directing groups or metal catalysis . Yield optimization requires careful control of reaction time and stoichiometry.
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer :
- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Precautions : Use PPE (gloves, goggles, P95 respirator for dust), work in a fume hood, and avoid skin contact. Store at 2–8°C in airtight containers .
- Spill Management : Collect spilled material in sealed containers, avoid dust generation, and dispose via hazardous waste protocols .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR confirms substitution patterns (e.g., ethyl at N1, iodine at C3). For example, H NMR shows distinct signals for ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.0–4.5 ppm for N-CH2) .
- HRMS : Validates molecular formula (C9H10IN2; expected [M+H]: 273.9963).
- XRD : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
- Methodological Answer :
- Core Modifications : Substitution at C3 (iodine) enhances steric bulk for hydrophobic pocket binding in kinases like FGFR1. Adding electron-withdrawing groups (e.g., trifluoromethyl) at C5 improves potency by forming hydrogen bonds with residues like G485 .
- Data Example : Compound 4h (FGFR1 IC50 = 7 nM) features a 5-trifluoromethyl group and ethyl-N1, demonstrating >100-fold selectivity over FGFR4 .
- Key Reference : See SAR tables in for IC50 comparisons across FGFR isoforms.
Q. What strategies optimize regioselective iodination in pyrrolo[2,3-b]pyridine systems?
- Methodological Answer :
- Directing Groups : Use N-oxide intermediates (e.g., 7-azaindole N-oxide) to direct iodine to C3 via electrophilic substitution .
- Metal Catalysis : Pd-mediated C–H activation (e.g., Pd(OAc)₂ with ligands) enables selective C3 iodination under mild conditions .
- Case Study : 3-Iodo-1H-pyrrolo[2,3-b]pyridine achieved 85% yield using NIS in DMF at 60°C .
Q. How do researchers evaluate the antitumor efficacy of this compound in preclinical models?
- Methodological Answer :
- In Vitro : Assess cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays. Compound 1f showed IC50 = 0.38 μM in peritoneal mesothelioma models .
- In Vivo : Administer via intraperitoneal injection (e.g., 10 mg/kg in mice) and monitor tumor volume reduction. Derivatives like 3f achieved 58–75% inhibition in xenografts .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and survivin downregulation .
Q. What computational methods predict the electronic properties of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to analyze HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine), correlating with kinetic stability .
- Molecular Docking : AutoDock Vina simulates binding to FGFR1 (PDB: 3RH0). The ethyl group at N1 aligns with hydrophobic pockets, while iodine at C3 stabilizes π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
